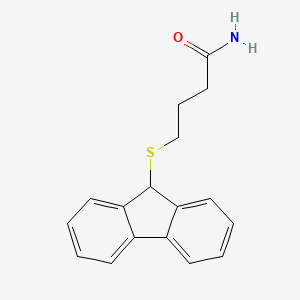
Butanamide, 4-(9H-fluoren-9-ylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((9H-Fluoren-9-yl)thio)butanamide is an organic compound that features a fluorenyl group attached to a butanamide moiety via a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-Fluoren-9-yl)thio)butanamide typically involves the following steps:
Formation of Fluorenyl Thiol: The initial step involves the preparation of 9H-fluoren-9-thiol from 9H-fluorene. This can be achieved through a thiolation reaction using reagents such as thiourea and hydrogen peroxide under acidic conditions.
Coupling Reaction: The fluorenyl thiol is then coupled with a butanoyl chloride derivative in the presence of a base such as triethylamine to form the desired 4-((9H-Fluoren-9-yl)thio)butanamide.
Industrial Production Methods
In an industrial setting, the production of 4-((9H-Fluoren-9-yl)thio)butanamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-((9H-Fluoren-9-yl)thio)butanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-((9H-Fluoren-9-yl)thio)butanamide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: The compound’s structural features allow it to be explored as a potential drug candidate or as a probe in biochemical studies.
Wirkmechanismus
The mechanism of action of 4-((9H-Fluoren-9-yl)thio)butanamide involves its interaction with specific molecular targets, depending on its application. For instance, in organic electronics, the compound’s conjugated system facilitates charge transport. In medicinal chemistry, it may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: This compound also contains a fluorenyl group and exhibits aggregation-induced emission properties.
9,9-Bis(4-hydroxyphenyl)fluorene: Known for its use in the production of high-performance polymers and resins.
Uniqueness
4-((9H-Fluoren-9-yl)thio)butanamide is unique due to its specific combination of a fluorenyl group and a butanamide moiety linked via a sulfur atom. This structure imparts distinct electronic and steric properties, making it versatile for various applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
374722-01-7 |
|---|---|
Molekularformel |
C17H17NOS |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
4-(9H-fluoren-9-ylsulfanyl)butanamide |
InChI |
InChI=1S/C17H17NOS/c18-16(19)10-5-11-20-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9,17H,5,10-11H2,(H2,18,19) |
InChI-Schlüssel |
CGHUYCYKPAFFAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)SCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
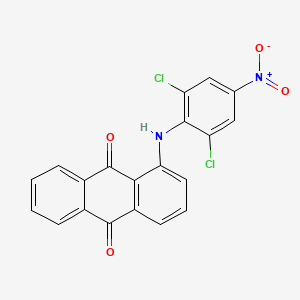
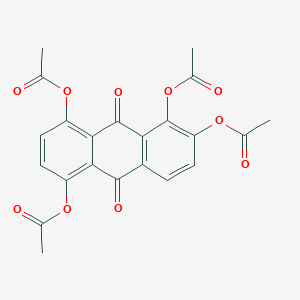

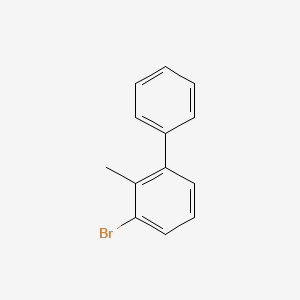

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
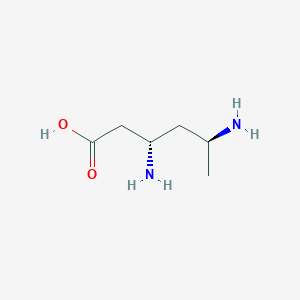
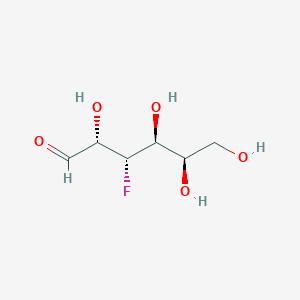
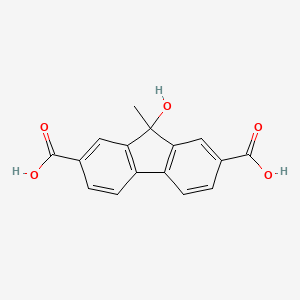
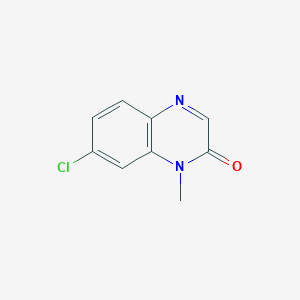
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)


